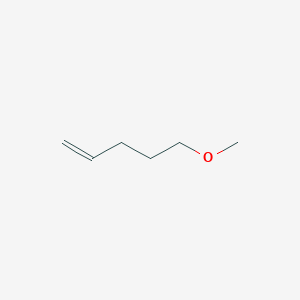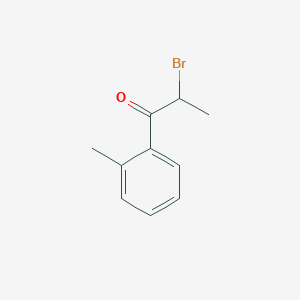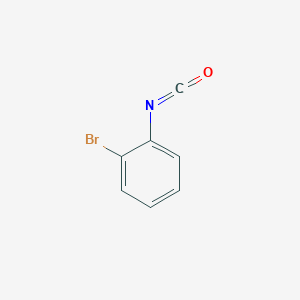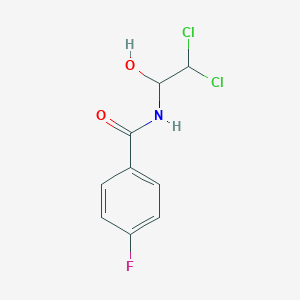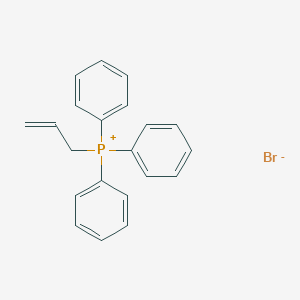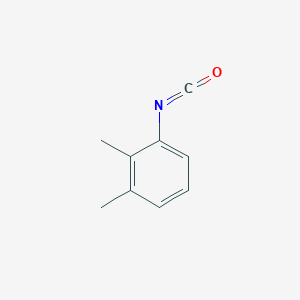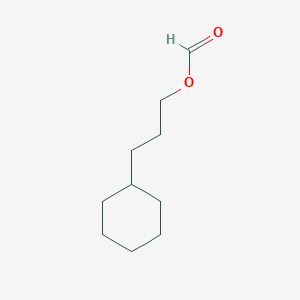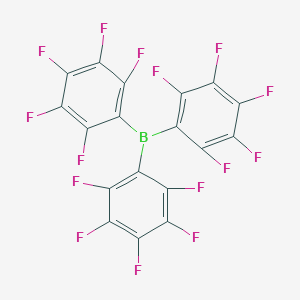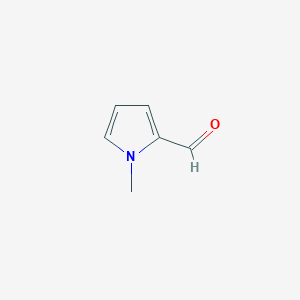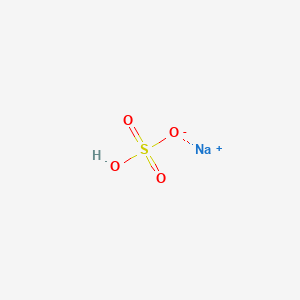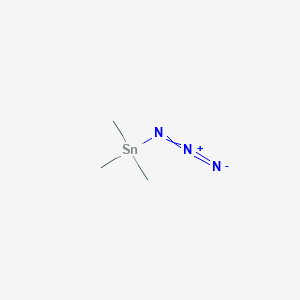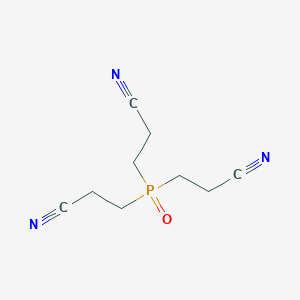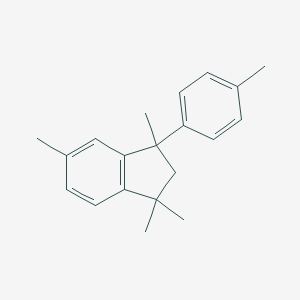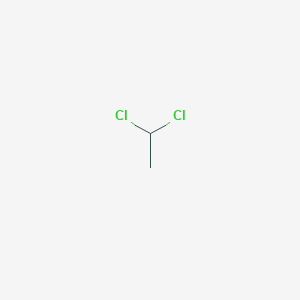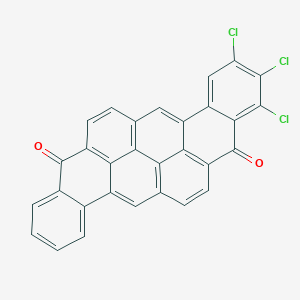
8,16-Pyranthrenedione, trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,16-Pyranthrenedione, trichloro- is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a yellowish crystalline powder that is used in various scientific research applications.
作用機序
The mechanism of action of 8,16-Pyranthrenedione, trichloro- is not fully understood. However, it is believed to induce DNA damage by forming adducts with DNA molecules. These adducts can interfere with the normal functioning of DNA, leading to mutations and other types of damage. Additionally, 8,16-Pyranthrenedione, trichloro- has been shown to inhibit the activity of certain enzymes, which can also contribute to its effects on cells.
生化学的および生理学的効果
The biochemical and physiological effects of 8,16-Pyranthrenedione, trichloro- are complex and can vary depending on the specific experimental conditions. However, some general effects have been observed. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain types of cells. It has also been shown to cause oxidative stress, which can lead to damage to cell membranes and other structures.
実験室実験の利点と制限
One advantage of using 8,16-Pyranthrenedione, trichloro- in lab experiments is its ability to induce DNA damage in cells. This can be useful in studying the mechanisms of DNA repair and in developing new drugs and therapies. Additionally, 8,16-Pyranthrenedione, trichloro- is relatively stable and easy to handle, which makes it a convenient compound to work with. However, one limitation of using this compound is its potential toxicity. It can be harmful to cells and can cause damage to DNA, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 8,16-Pyranthrenedione, trichloro-. One area of interest is in the development of new drugs and therapies that target DNA damage and repair pathways. Additionally, there is ongoing research into the mechanisms of action of this compound, which could lead to a better understanding of its effects on cells. Finally, there is interest in exploring the potential use of 8,16-Pyranthrenedione, trichloro- in nanotechnology and other emerging fields of research.
Conclusion
In conclusion, 8,16-Pyranthrenedione, trichloro- is a chemical compound that has a wide range of scientific research applications. Its ability to induce DNA damage makes it useful in studying the mechanisms of DNA repair and in developing new drugs and therapies. However, its potential toxicity and complex effects on cells make it important to use caution when working with this compound. Ongoing research into the mechanisms of action and future directions for its use in research will continue to shed light on its potential applications.
合成法
The synthesis of 8,16-Pyranthrenedione, trichloro- involves the reaction of pyrene with chlorine. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The yield of the reaction is typically around 50%, and the product is purified using column chromatography.
科学的研究の応用
8,16-Pyranthrenedione, trichloro- is used in various scientific research applications. One of the main uses of this compound is in the study of DNA damage and repair. It has been shown to induce DNA damage in cells, which can be useful in understanding the mechanisms of DNA repair. Additionally, 8,16-Pyranthrenedione, trichloro- has been used in the study of enzyme-catalyzed reactions, as well as in the development of new drugs and therapies.
特性
CAS番号 |
1324-34-1 |
|---|---|
製品名 |
8,16-Pyranthrenedione, trichloro- |
分子式 |
C30H11Cl3O2 |
分子量 |
509.8 g/mol |
IUPAC名 |
1,2,3-trichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H11Cl3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H |
InChIキー |
TYXGVROLOQMZIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
その他のCAS番号 |
1324-34-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



